2-(4-tert-Butylbenzene-1-sulfonyl)aniline
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Overview
Description
Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.39 g/mol . This compound is known for its unique structure, which includes a benzenamine core with a sulfonyl group attached to a tert-butylphenyl moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- typically involves the reaction of benzenamine with a sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: This compound has a similar benzenamine core but with two methyl groups attached to the nitrogen atom.
Benzenamine, 4-[[2-(1,1-dimethylethyl)phenyl]sulfonyl]-: This compound has a similar structure but with the sulfonyl group attached at a different position on the phenyl ring.
Uniqueness
Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61174-42-3 |
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Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)sulfonylaniline |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)12-8-10-13(11-9-12)20(18,19)15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |
InChI Key |
ZCNAEBBYMIHCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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